molecular formula C14H9FN4O2S B483481 3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 892675-36-4

3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B483481
CAS No.: 892675-36-4
M. Wt: 316.31g/mol
InChI Key: DMDJMTFNASSDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and furan rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the furan ring and the specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

892675-36-4

Molecular Formula

C14H9FN4O2S

Molecular Weight

316.31g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9FN4O2S/c15-9-3-5-10(6-4-9)21-8-12-16-17-14-19(12)18-13(22-14)11-2-1-7-20-11/h1-7H,8H2

InChI Key

DMDJMTFNASSDSA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

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